molecular formula C10H7BrN2O3 B14901260 2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid

2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid

Cat. No.: B14901260
M. Wt: 283.08 g/mol
InChI Key: AFLUOUVEHMEZCI-UHFFFAOYSA-N
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Description

2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid is a chemical compound with the molecular formula C10H7BrN2O3. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of a bromine atom and a hydroxy group on the cinnoline ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid typically involves the bromination of 4-hydroxycinnoline followed by the introduction of an acetic acid moiety. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The acetic acid group can be introduced through a reaction with bromoacetic acid or its derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(7-Bromo-4-oxocinnolin-3-yl)acetic acid.

    Reduction: Formation of 2-(4-Hydroxycinnolin-3-yl)acetic acid.

    Substitution: Formation of 2-(7-Methoxy-4-hydroxycinnolin-3-yl)acetic acid.

Scientific Research Applications

2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxycinnolin-3-yl)acetic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    2-(7-Methoxy-4-hydroxycinnolin-3-yl)acetic acid: Contains a methoxy group instead of a bromine atom, leading to variations in its chemical and biological properties.

Uniqueness

2-(7-Bromo-4-hydroxycinnolin-3-yl)acetic acid is unique due to the presence of both a bromine atom and a hydroxy group on the cinnoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

2-(7-bromo-4-oxo-1H-cinnolin-3-yl)acetic acid

InChI

InChI=1S/C10H7BrN2O3/c11-5-1-2-6-7(3-5)12-13-8(10(6)16)4-9(14)15/h1-3H,4H2,(H,12,16)(H,14,15)

InChI Key

AFLUOUVEHMEZCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C(C2=O)CC(=O)O

Origin of Product

United States

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